Silane, tri-2-furanylmethyl- (9CI)
Description
Silane, tri-2-furanylmethyl- (9CI) is an organosilicon compound characterized by a silicon atom bonded to three 2-furanylmethyl groups. The 2-furanylmethyl substituent consists of a furan ring (a five-membered aromatic heterocycle with one oxygen atom) attached to a methylene (-CH₂-) linker. This structure imparts unique electronic and steric properties due to the electron-rich nature of the furan ring and the spatial arrangement of the substituents around the silicon center.
For instance, silane impregnation is a common method to protect concrete structures by forming hydrophobic barriers .
Properties
CAS No. |
1578-31-0 |
|---|---|
Molecular Formula |
C13H12O3Si |
Molecular Weight |
244.32 g/mol |
IUPAC Name |
tris(furan-2-yl)methylsilane |
InChI |
InChI=1S/C13H12O3Si/c17-13(10-4-1-7-14-10,11-5-2-8-15-11)12-6-3-9-16-12/h1-9H,17H3 |
InChI Key |
GPOXBRKNBZOVPS-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(C2=CC=CO2)(C3=CC=CO3)[Si] |
Canonical SMILES |
C1=COC(=C1)C(C2=CC=CO2)(C3=CC=CO3)[SiH3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of silanes, including Silane, tri-2-furanylmethyl- (9CI), typically involves the reaction of organosilicon compounds with appropriate reagents. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond reacts with an unsaturated organic compound in the presence of a catalyst . This reaction can be carried out under mild conditions, often using platinum or rhodium catalysts.
Industrial Production Methods
Industrial production of silanes often involves large-scale hydrosilylation processes. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Silane, tri-2-furanylmethyl- (9CI) can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The silicon atom can participate in reduction reactions, often serving as a hydride donor.
Substitution: The furan rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Silane derivatives with reduced silicon centers.
Substitution: Functionalized furan rings with various substituents.
Scientific Research Applications
Silane, tri-2-furanylmethyl- (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism of action of Silane, tri-2-furanylmethyl- (9CI) involves the interaction of its silicon center with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. The furan rings contribute to the compound’s reactivity by providing sites for further chemical modifications .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Silane, tri-2-furanylmethyl- (9CI) with structurally analogous silane derivatives from the provided evidence:
| Compound Name | Molecular Formula | Substituents | Primary Application | Key Properties |
|---|---|---|---|---|
| Silane, tri-2-furanylmethyl- (9CI) | Not explicitly provided | Three 2-furanylmethyl groups | Inferred: Materials science (hypothetical) | Electron-rich due to furan rings; potential thermal stability |
| Silafluofen (9CI) | C₂₅H₂₉FO₂Si | (4-ethoxyphenyl), (3-(4-fluoro-3-phenoxyphenyl)propyl), dimethyl groups | Insecticide | Lipophilic; targets insect nervous systems |
| Silaid (9CI) | C₁₇H₂₁ClO₂Si | (2-chloroethyl), methyl, bis(phenylmethoxy) groups | Plant growth regulator | Chloroethyl group enhances reactivity |
Key Findings from Comparative Analysis
- Substituent Effects: Silane, tri-2-furanylmethyl- (9CI): The furan rings likely enhance π-π stacking interactions, making it suitable for applications requiring aromatic interactions (e.g., polymer matrices or catalytic systems). Its polarity may differ from phenyl-substituted silanes due to furan’s oxygen atom . Silafluofen: The 4-fluoro-3-phenoxyphenyl group contributes to its insecticidal activity by interacting with insect acetylcholinesterase. The ethoxyphenyl group increases hydrophobicity, aiding penetration through insect cuticles . Silaid: The 2-chloroethyl group is reactive, enabling alkylation of biological macromolecules, which disrupts plant cell division and elongation .
Thermal and Chemical Stability :
- Furans are less thermally stable than benzene rings, which may limit Silane, tri-2-furanylmethyl- (9CI)’s use in high-temperature applications compared to Silafluofen or Silaid .
- Chloroethyl (Silaid) and fluorophenyl (Silafluofen) groups confer resistance to hydrolysis, whereas furan-containing silanes may be more susceptible to oxidative degradation .
Applications :
- While Silafluofen and Silaid are optimized for biological activity, Silane, tri-2-furanylmethyl- (9CI) is more likely to serve in material protection or synthetic chemistry due to its aromatic substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
